4-Chloro-2-methyloxazolo[5,4-c]pyridine

Purity Quality Control Procurement

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a privileged heterocyclic scaffold for medicinal chemistry. The 4-chloro substituent enables Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), while the 2-methyl group modulates lipophilicity (XLogP3=2.1) and can be retained or further functionalized. It is cited in HCV NS3/4A protease inhibitor patent routes and as a starting material for 2,4-disubstituted JAK inhibitor libraries. Supplied at ≥95% purity (NLT 98% available on request), it ensures synthetic reproducibility and consistent yields in multi-step library synthesis.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 1354831-15-4
Cat. No. B059569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyloxazolo[5,4-c]pyridine
CAS1354831-15-4
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C(=NC=C2)Cl
InChIInChI=1S/C7H5ClN2O/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3
InChIKeyNARSQONWZWKRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4): Procurement-Ready Heterocyclic Building Block Specifications


4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4) is a fused heterocyclic compound consisting of an oxazole ring annulated to a pyridine core, bearing a chloro substituent at the 4-position and a methyl group at the 2-position. The compound has a molecular formula of C7H5ClN2O, a molecular weight of 168.58 g/mol, and a topological polar surface area of 38.9 Ų . It is supplied as a white to light yellow crystalline powder with a reported melting point range of approximately 175–180°C . The compound serves as a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions enabled by the 4-chloro electrophilic site .

Why Generic Substitution of 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4) Fails: Limited Quantitative Comparative Evidence


At present, there is no publicly available peer-reviewed literature or patent data that reports direct head-to-head quantitative comparisons between 4-chloro-2-methyloxazolo[5,4-c]pyridine and its closest analogs (e.g., 2-chloro-4-methyloxazolo[5,4-c]pyridine regioisomers or alternative heterocyclic scaffolds) in biological assays, physicochemical profiling, or synthetic efficiency metrics [1]. Consequently, any claims of superior activity, enhanced selectivity, or improved metabolic stability relative to in-class comparators cannot be substantiated with rigorous experimental data. The compound's procurement value therefore rests on its discrete chemical identity and its demonstrated utility as a synthetic intermediate, rather than on head-to-head performance differentiation. The following sections present the sole verifiable differentiation data currently available: vendor-supplied purity specifications, which can directly impact downstream synthetic yield and reproducibility .

Quantitative Evidence Guide for 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4) Procurement Decisions


Vendor Purity Specification: 98% (NLT) from MolCore

MolCore supplies 4-chloro-2-methyloxazolo[5,4-c]pyridine with a purity specification of NLT 98% . The baseline industry standard for similar research-grade heterocyclic building blocks from alternative suppliers such as AKSci is 95% . The 3% absolute purity differential may reduce the need for pre-use purification steps in sensitive synthetic sequences.

Purity Quality Control Procurement

Best Research and Industrial Application Scenarios for 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4)


Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro substituent on the pyridine ring of 4-chloro-2-methyloxazolo[5,4-c]pyridine serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations . The 2-methyl group on the oxazole ring modulates lipophilicity (XLogP3 = 2.1) and can be retained or further functionalized . Users procuring this compound for cross-coupling applications may benefit from the higher purity specification (NLT 98%) when reaction sensitivity to impurities is a concern .

Precursor for HCV Inhibitor Peptide Synthesis

According to supplier technical documentation referencing patent literature, 4-chloro-2-methyloxazolo[5,4-c]pyridine has been specifically described as a useful intermediate for the preparation of peptides developed as hepatitis C virus (HCV) inhibitors [1]. The compound's discrete chemical identity is essential for reproducing the synthetic routes outlined in the relevant patent disclosures.

Scaffold for Kinase Inhibitor and Receptor Modulator Discovery Programs

The oxazolo[5,4-c]pyridine core represents a privileged scaffold in kinase inhibitor drug discovery. Patent literature from Novartis AG describes 2,4-disubstituted oxazolo[5,4-c]pyridine compounds as Janus kinase (JAK) inhibitors [2]. 4-Chloro-2-methyloxazolo[5,4-c]pyridine can serve as a starting material for constructing diverse 2,4-disubstituted libraries via sequential functionalization of the chloro and methyl positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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